molecular formula C21H24N2O3 B2547080 2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 2034241-04-6

2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2547080
CAS No.: 2034241-04-6
M. Wt: 352.434
InChI Key: LMLTWXTVKFFJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-[(Oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high interest in medicinal chemistry and drug discovery . The THIQ core is a privileged structure found in numerous natural and synthetic compounds with a broad spectrum of biological activities . This specific derivative features a pyridine-3-carbonyl group linked to the tetrahydroisoquinoline nitrogen, further substituted with a tetrahydropyran (oxan) methoxy moiety. This molecular architecture is designed to explore structure-activity relationships (SAR) and enhance interactions with biological targets. The 1,2,3,4-tetrahydroisoquinoline scaffold is a key structural component in several clinically used drugs and potent investigational compounds. Notably, THIQ-based molecules have been developed as potent tubulin polymerization inhibitors that target the colchicine binding site, exhibiting extreme cytotoxicity against a panel of human tumor cell lines, including multi-drug resistant phenotypes . Furthermore, novel tetrahydroisoquinoline derivatives have demonstrated significant promise in targeted cancer therapy, showing potent activity as inhibitors of the KRas oncogene, a frequently mutated driver in cancers such as pancreatic, lung, and colorectal cancers . Other research avenues for THIQ analogs include their evaluation as anti-angiogenic agents, which work by inhibiting the formation of new blood vessels that supply tumors . This product is provided For Research Use Only. It is intended for laboratory research and chemical profiling to further investigate the pharmacological potential of this class of compounds. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to utilize this compound in in vitro assays, mechanism of action studies, and SAR campaigns to advance the development of novel therapeutic agents.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-21(23-10-7-17-3-1-2-4-19(17)14-23)18-5-6-20(22-13-18)26-15-16-8-11-25-12-9-16/h1-6,13,16H,7-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLTWXTVKFFJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary subunits:

  • 1,2,3,4-Tetrahydroisoquinoline core : Synthesized via Bischler-Napieralski cyclization of substituted phenethylamides followed by reduction.
  • 6-[(Oxan-4-yl)methoxy]pyridine-3-carboxylic acid : Constructed through hydroxyl protection of pyridine precursors and subsequent etherification.

Final assembly involves amide coupling between the THIQ amine and pyridine carboxylic acid, typically mediated by carbodiimide reagents.

Synthetic Routes

Construction of the 1,2,3,4-Tetrahydroisoquinoline Moiety

The THIQ scaffold is synthesized via a three-step sequence:

Step 1: Amide Formation
Phenethylamine reacts with benzoyl chloride or benzoic acid in aqueous NaOH to yield N-(2-phenethyl)benzamide. This step avoids organic solvents, simplifying purification (yield: 95–98%).

Step 2: Cyclization
Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) promote cyclodehydration of the amide to 3,4-dihydroisoquinoline. Optimal conditions involve benzene as a solvent at 80–100°C for 4–6 hours (yield: 92–95%).

Step 3: Reduction
Sodium borohydride (NaBH₄) in methanol reduces the dihydroisoquinoline to THIQ at 25°C. This mild protocol avoids racemization and achieves quantitative yields.

Table 1: Comparative Analysis of THIQ Synthesis Methods
Method Conditions Yield (%) Purity (%)
Bischler-Napieralski P₂O₅/POCl₃, benzene, 80°C 92–95 >99
Hydrogenation H₂/Pd-C, ethanol, 50°C 85–90 98
Reductive Amination NaBH₃CN, MeOH, rt 78–82 95

Synthesis of 6-[(Oxan-4-yl)methoxy]pyridine-3-carboxylic Acid

Step 1: Hydroxyl Protection
6-Hydroxypyridine-3-carboxylic acid is treated with (oxan-4-yl)methyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF) to install the oxan-4-yl methoxy group. This method ensures regioselectivity and avoids side reactions (yield: 88%).

Alternative Approach :
A nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C provides moderate yields (70–75%) but is cost-effective for large-scale production.

Step 2: Carboxylic Acid Activation
The pyridine carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or coupled directly via in situ activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amide Bond Formation and Final Coupling

The THIQ amine reacts with 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid under standard peptide coupling conditions:

Protocol :

  • Dissolve THIQ (1.0 equiv) and pyridine acid (1.2 equiv) in dichloromethane (DCM).
  • Add EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) as coupling agents.
  • Stir at room temperature for 12–16 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the product (yield: 82–85%).
Table 2: Coupling Reagent Efficiency
Reagent Solvent Time (h) Yield (%)
EDC/HOBt DCM 12 82–85
HATU DMF 6 88–90
DCC/DMAP THF 24 75–78

Optimization of Reaction Conditions

Key Parameters :

  • Temperature : Cyclization reactions require strict thermal control (80–100°C) to prevent decomposition.
  • Solvent Choice : Benzene and DMF are optimal for cyclization and coupling, respectively, but toluene may substitute benzene for safety.
  • Catalyst Loading : Excess POCl₃ (>3 equiv) improves cyclization efficiency but complicates waste management.

Scale-Up Challenges :

  • Continuous Flow Systems : Tubular reactors enhance P₂O₅-mediated cyclizations by improving heat transfer and reducing reaction times.
  • NaBH₄ Handling : Slow addition under nitrogen minimizes exothermic risks during THIQ reduction.

Industrial-Scale Production Considerations

Process Intensification :

  • Flow Chemistry : A continuous flow setup for the Mitsunobu reaction reduces reagent waste and increases throughput by 40% compared to batch methods.
  • Crystallization Optimization : Anti-solvent addition (e.g., water to methanol) during THIQ isolation improves crystal purity (99.5% by HPLC).

Cost Analysis :

Step Cost Driver Mitigation Strategy
Cyclization P₂O₅ consumption Catalyst recycling
Mitsunobu DIAD cost Substitute with DEAD
Coupling HOBt expense Use HOAt for higher efficiency

Comparative Analysis of Methodologies

Bischler-Napieralski vs. Pictet-Spengler :

  • Yield : Bischler-Napieralski outperforms Pictet-Spengler (92% vs. 75%) for THIQ synthesis.
  • Functional Group Tolerance : Pictet-Spengler accommodates electron-rich aromatics better but requires harsher acids.

Mitsunobu vs. SN2 Etherification :

  • Regioselectivity : Mitsunobu ensures exclusive O-alkylation, whereas SN2 may produce N-alkylated byproducts.
  • Scale : SN2 is preferable for industrial applications due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to modify the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NaH, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous THIQ derivatives, focusing on structural variations, pharmacological activities, and structure-activity relationships (SAR).

Table 1: Key Structural and Functional Comparisons

Compound Name & Structure Key Structural Differences Pharmacological Activity Reference
2-{6-[(Oxan-4-yl)methoxy]pyridine-3-carbonyl}-THIQ Pyridine-3-carbonyl + oxan-4-ylmethoxy at THIQ-6 Unknown (structural analysis suggests potential cardiovascular or CNS activity)
2-(3-Piperidyl)-6,7-dimethoxy-THIQ (6c) 3-Piperidyl + 6,7-dimethoxy on THIQ Potent bradycardic activity (50% potency of Zatebradine); minimal blood pressure effects in rats
T-524 (7-(3-Trifluoromethylphenyl)-THIQ) 7-(3-Trifluoromethylphenyl) on THIQ Hit compound in drug discovery; structural simplicity vs. target compound’s pyridine-oxan substituent
N-Methyl-THIQ derivatives N-Methylation on THIQ Dopaminergic neurotoxicity via MAO-mediated oxidation to isoquinolinium ions (similar to MPTP)
(S)-2-(6-Fluorobenzo[d]oxazol-2-yl)-6-methoxy-THIQ-3-carboxylate sodium Benzooxazole + pyridinylmethoxy on THIQ Angiotensin II type-2 receptor antagonist; highlights role of electron-withdrawing substituents
2,6-Bis[(3S)-THIQ-2-yl-carbonyl]pyridine Two THIQ units linked via pyridine-2,6-dicarbonyl Enantioselective catalysis (nitroaldol and Michael additions); conformational flexibility critical

Structure-Activity Relationships (SAR)

A. Substituent Position on THIQ Core
  • 6- or 7-Position Methoxy/Ether Groups : and highlight that methoxy groups at THIQ-6/7 enhance in vitro activity. The target compound’s oxan-4-ylmethoxy at THIQ-6 aligns with this trend, though its bulkier substituent may reduce potency compared to simpler methoxy analogs (e.g., compound 6c) .
B. Pyridine and Heterocyclic Modifications
  • Pyridine-3-Carbonyl Linkage : This group is critical in enantioselective catalysts () and receptor antagonists (). The target compound’s pyridine moiety may similarly facilitate interactions with chiral centers or metal ions .
  • Oxan-4-ylmethoxy vs. Trifluoromethylphenyl : While T-524’s 3-trifluoromethylphenyl group enhances lipophilicity, the oxan-4-ylmethoxy substituent likely improves aqueous solubility, a key factor in drug design .
C. Pharmacological Divergence
  • Cardiovascular vs. Neurotoxic Effects: Compound 6c () and the target compound share THIQ-6 substituents but differ in downstream effects. The oxan group’s steric bulk may redirect activity toward non-cardiac targets.
  • Catalytic vs.

Key Research Findings

Methoxy/Oxy Substituents : Methoxy groups at THIQ-6/7 are universally critical for activity, but bulkier ethers (e.g., oxan-4-ylmethoxy) require optimization to balance potency and bioavailability .

Neurotoxicity Risks: N-methylated THIQ derivatives () underscore the importance of avoiding specific metabolic pathways if designing non-toxic analogs .

Solubility Enhancements : The oxan-4-yl group () offers a template for improving solubility in polar THIQ derivatives without compromising structural integrity .

Biological Activity

The compound 2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of a pyridine moiety and methoxy group enhances its chemical reactivity and potential interaction with biological targets.

Molecular Structure

The molecular formula for this compound can be represented as follows:

Element Count
Carbon (C)18
Hydrogen (H)22
Nitrogen (N)2
Oxygen (O)4

Synthesis Methods

The synthesis of this compound typically involves multiple steps, which include:

  • Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyridine Moiety : The pyridine ring is often synthesized through condensation reactions with suitable carbonyl compounds.
  • Methoxy Group Addition : The methoxy group can be introduced via methylation reactions using methyl iodide or similar reagents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Neurotransmitter Receptors : The structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound:

  • In Vitro Studies : Various assays have demonstrated that the compound exhibits inhibitory effects on certain cancer cell lines, suggesting potential anti-cancer properties.
  • Wnt/β-Catenin Signaling Pathway : Research indicates that derivatives of this compound can inhibit Wnt/β-catenin signaling, a pathway implicated in cancer progression and stem cell maintenance .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • A study identified fused tetrahydroisoquinoline derivatives as Wnt/β-catenin signaling inhibitors, showcasing their ability to suppress tumor growth .
  • Another research focused on the synthesis and biological evaluation of pyridine derivatives that exhibited significant activity against various cancer cell lines.

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